N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine
Description
N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a methanamine (-CH₂NH-) moiety. The amine nitrogen is further substituted with a 3-methylbutyl group (isoamyl group, -CH₂CH(CH₂CH₃)). This compound belongs to a class of benzenemethanamine derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability .
Properties
CAS No. |
1019488-76-6 |
|---|---|
Molecular Formula |
C13H18F3N |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C13H18F3N/c1-10(2)6-7-17-9-11-4-3-5-12(8-11)13(14,15)16/h3-5,8,10,17H,6-7,9H2,1-2H3 |
InChI Key |
DXZIADOOFSTHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amine Nitrogen
The substitution pattern on the amine nitrogen critically influences physicochemical properties and reactivity. Below is a comparison with structurally related compounds:
Key Observations:
- Steric Effects : Bulky substituents (e.g., 3-methylbutyl) reduce amine nucleophilicity, which may slow reactions like acylation or alkylation compared to smaller N-alkyl groups (e.g., methyl) .
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the aromatic ring, a feature shared across all compared compounds .
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